molecular formula C19H18 B15183435 15H-Cyclopenta(a)phenanthrene, 16,17-dihydro-2,12-dimethyl- CAS No. 3974-81-0

15H-Cyclopenta(a)phenanthrene, 16,17-dihydro-2,12-dimethyl-

Cat. No.: B15183435
CAS No.: 3974-81-0
M. Wt: 246.3 g/mol
InChI Key: MZNWJWMHRIEKNR-UHFFFAOYSA-N
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Description

15H-Cyclopenta(a)phenanthrene, 16,17-dihydro-2,12-dimethyl- is a polycyclic aromatic hydrocarbon (PAH) with a complex molecular structure. This compound is part of the larger family of PAHs, which are known for their stability and persistence in the environment. PAHs are commonly found in fossil fuels and are produced during incomplete combustion processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 15H-Cyclopenta(a)phenanthrene, 16,17-dihydro-2,12-dimethyl- typically involves the cyclization of linear precursors under high temperatures and pressures. One common method is the Diels-Alder reaction, where a conjugated diene reacts with a dienophile to form the polycyclic structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes to improve yield and selectivity. Catalysts such as zeolites or transition metal complexes can be used to facilitate the cyclization reactions. The reaction conditions are carefully controlled to ensure the formation of the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 15H-Cyclopenta(a)phenanthrene, 16,17-dihydro-2,12-dimethyl- can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4). These reactions typically occur under acidic conditions.

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or nickel (Ni).

  • Substitution: Electrophilic aromatic substitution reactions can be performed using reagents like nitric acid (HNO3) or halogens (Cl2, Br2) under controlled conditions.

Major Products Formed:

  • Oxidation: Formation of quinones and other oxidized derivatives.

  • Reduction: Production of hydrogenated derivatives.

  • Substitution: Introduction of functional groups such as nitro (-NO2) or halogen atoms (Cl, Br) onto the aromatic ring.

Scientific Research Applications

Chemistry: In chemistry, 15H-Cyclopenta(a)phenanthrene, 16,17-dihydro-2,12-dimethyl- is used as a building block for the synthesis of more complex PAHs and heterocyclic compounds. Its stability and reactivity make it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its potential biological activity. It has been investigated for its effects on cellular processes and its role in the development of certain diseases.

Medicine: In medicine, PAHs like 15H-Cyclopenta(a)phenanthrene, 16,17-dihydro-2,12-dimethyl- are of interest due to their potential carcinogenic properties. Research is ongoing to understand their mechanisms of action and to develop therapeutic strategies to mitigate their harmful effects.

Industry: In industry, PAHs are used in the production of dyes, pigments, and other materials. They are also used as additives in lubricants and other products.

Mechanism of Action

The mechanism by which 15H-Cyclopenta(a)phenanthrene, 16,17-dihydro-2,12-dimethyl- exerts its effects involves its interaction with cellular components. It can bind to DNA and other biomolecules, leading to oxidative stress and cellular damage. The molecular targets and pathways involved include DNA adduct formation, activation of signaling pathways, and modulation of gene expression.

Comparison with Similar Compounds

  • Benzo(a)pyrene: Another PAH with similar structural features and carcinogenic properties.

  • Anthracene: A simpler PAH with three fused benzene rings.

  • Chrysene: A PAH with four fused benzene rings, similar to 15H-Cyclopenta(a)phenanthrene, 16,17-dihydro-2,12-dimethyl-.

Uniqueness: 15H-Cyclopenta(a)phenanthrene, 16,17-dihydro-2,12-dimethyl- is unique due to its specific substitution pattern and the presence of the dihydro groups at positions 16 and 17. This structural feature influences its reactivity and biological activity, making it distinct from other PAHs.

Properties

CAS No.

3974-81-0

Molecular Formula

C19H18

Molecular Weight

246.3 g/mol

IUPAC Name

2,12-dimethyl-16,17-dihydro-15H-cyclopenta[a]phenanthrene

InChI

InChI=1S/C19H18/c1-12-6-7-14-8-9-17-16-5-3-4-15(16)13(2)11-19(17)18(14)10-12/h6-11H,3-5H2,1-2H3

InChI Key

MZNWJWMHRIEKNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=CC3=C2C=C(C4=C3CCC4)C

Origin of Product

United States

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